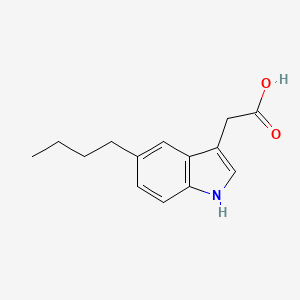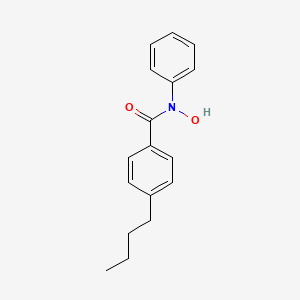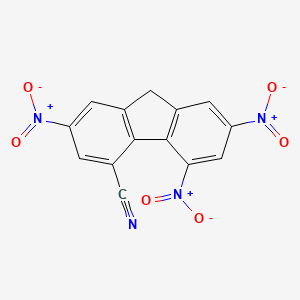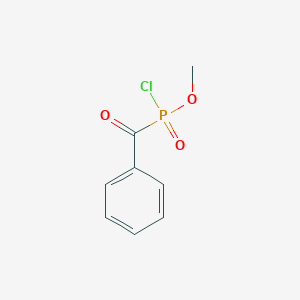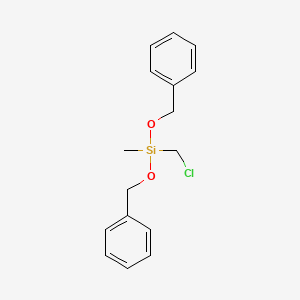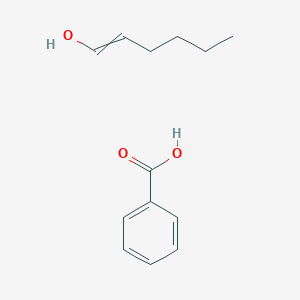
Benzoic acid;hex-1-en-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid;hex-1-en-1-ol: is an organic compound that combines the properties of benzoic acid and hex-1-en-1-ol. Benzoic acid is a simple aromatic carboxylic acid, while hex-1-en-1-ol is an unsaturated alcohol. This compound is of interest due to its unique chemical structure, which allows it to participate in a variety of chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Oxidation of Benzyl Alcohol: One common method to prepare benzoic acid involves the oxidation of benzyl alcohol using potassium permanganate (KMnO4) in an acidic medium.
Hydrolysis of Benzene Trichloride: Another method involves the hydrolysis of benzene trichloride with calcium hydroxide in the presence of iron powder as a catalyst.
Industrial Production Methods:
Análisis De Reacciones Químicas
Types of Reactions:
Substitution: Benzoic acid can undergo electrophilic aromatic substitution reactions, such as Friedel-Crafts acylation.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), sulfuric acid (H2SO4).
Catalysts: Cobalt or manganese naphthenates for industrial oxidation.
Major Products Formed:
Benzoic Acid: The primary product from the oxidation of benzyl alcohol or toluene.
Benzoyl Chloride: Formed from the reaction of benzoic acid with thionyl chloride (SOCl2).
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Derivatives: Benzoic acid is used as a precursor for the synthesis of various derivatives, including benzoyl chloride and benzyl alcohol.
Biology and Medicine:
Antimicrobial Agent: Benzoic acid is used as a fungistatic compound in food preservation.
Treatment of Skin Conditions: It is used in the treatment of fungal skin diseases such as athlete’s foot.
Industry:
Food Preservation: Benzoic acid is widely used as a food preservative due to its antimicrobial properties.
Plasticizers and Resins: It is used in the production of plasticizers and resins.
Mecanismo De Acción
Molecular Targets and Pathways:
Comparación Con Compuestos Similares
Phenylacetic Acid: Similar to benzoic acid but with an additional methylene group.
Benzaldehyde: An aldehyde derivative of benzene, differing from benzoic acid by the presence of an aldehyde group instead of a carboxyl group.
Uniqueness:
Versatility in Reactions: Benzoic acid’s ability to undergo a variety of chemical reactions, including oxidation and substitution, makes it a versatile compound in synthetic chemistry.
Antimicrobial Properties: Its effectiveness as a food preservative and antimicrobial agent sets it apart from many other aromatic compounds.
Propiedades
Número CAS |
157544-91-7 |
|---|---|
Fórmula molecular |
C13H18O3 |
Peso molecular |
222.28 g/mol |
Nombre IUPAC |
benzoic acid;hex-1-en-1-ol |
InChI |
InChI=1S/C7H6O2.C6H12O/c8-7(9)6-4-2-1-3-5-6;1-2-3-4-5-6-7/h1-5H,(H,8,9);5-7H,2-4H2,1H3 |
Clave InChI |
CSBLCZLEMPZLPQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCC=CO.C1=CC=C(C=C1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


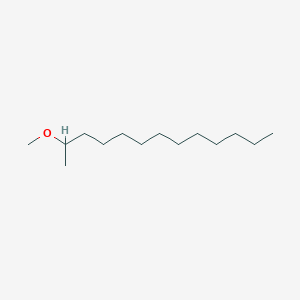
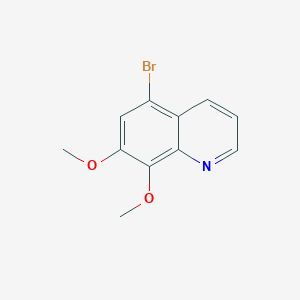
![1-[(Octadecyloxy)methyl]pyrene](/img/structure/B14278970.png)
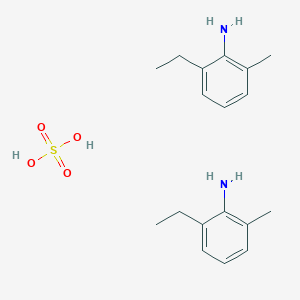
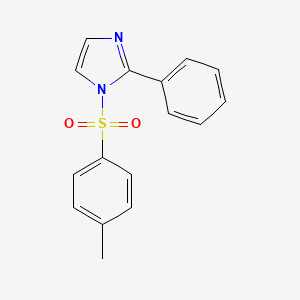
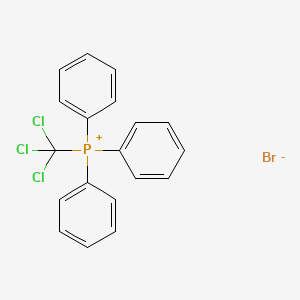
![2-[(E)-{3-[4-(Dimethylamino)phenyl]prop-2-en-1-ylidene}amino]phenol](/img/structure/B14279003.png)
![9-Borabicyclo[3.3.1]nonane, 9-(1,2-propadienyl)-](/img/structure/B14279012.png)

